Cgs 26303

Description

Structure

3D Structure

Properties

IUPAC Name |

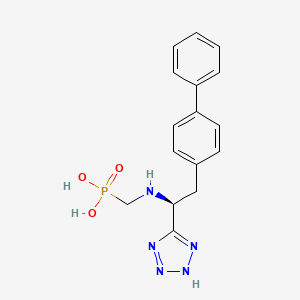

[[(1S)-2-(4-phenylphenyl)-1-(2H-tetrazol-5-yl)ethyl]amino]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N5O3P/c22-25(23,24)11-17-15(16-18-20-21-19-16)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2,(H2,22,23,24)(H,18,19,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMKQZVEZSXWBY-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C3=NNN=N3)NCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C3=NNN=N3)NCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N5O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165541 | |

| Record name | Cgs 26303 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154116-31-1 | |

| Record name | Cgs 26303 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154116311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cgs 26303 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Cgs 26303 Action

Endothelin-Converting Enzyme (ECE) Inhibition

CGS 26303 is recognized as a potent inhibitor of Endothelin-Converting Enzyme-1 (ECE-1), an essential enzyme in the biosynthesis of the potent vasoconstrictor, endothelin-1 (B181129) (ET-1) nih.govnih.gov. The inhibitory effect of this compound on ECE activity has been demonstrated in cell extracts, where concentrations exceeding 10 μM resulted in maximal inhibition of the enzyme, comparable to that achieved by 100 μM of phosphoramidon (B1677721) nih.gov.

By inhibiting ECE-1, this compound effectively curtails the conversion of the precursor peptide, big endothelin-1 (big ET-1), into the biologically active ET-1. This directly attenuates the biosynthesis of ET-1. In bovine aortic endothelial cells, treatment with 25 μM this compound for 6 hours led to a 25% to 50% decrease in ET-1 concentration in cell supernatants nih.gov. This reduction in ET-1 synthesis is a primary consequence of ECE-1 inhibition by this compound nih.gov.

A direct consequence of ECE-1 inhibition by this compound is the accumulation of its substrate, big ET-1. Research has confirmed a significant increase in big ET-1 concentration in both cell extracts and the surrounding supernatants following treatment with this compound nih.govnih.gov. This accumulation is a key factor in the subsequent regulatory effects observed on ECE-1 expression itself nih.govnih.gov.

Paradoxically, while this compound directly inhibits ECE-1 activity, it also leads to an upregulation of ECE-1 expression. Treatment of bovine aortic endothelial cells with 25 μM this compound resulted in a time-dependent increase in ECE-1 protein content, which was detectable as early as 4 hours and reached its maximum at 16 hours nih.gov. This effect was also observed with phosphoramidon but not with a specific NEP inhibitor, thiorphan (B555922), suggesting the effect is specific to ECE inhibition nih.gov. The upregulation of ECE-1 is a multi-faceted process involving transcriptional and translational modulation, driven by the accumulation of big ET-1.

This compound has been shown to induce the expression of ECE-1 messenger RNA (mRNA) nih.gov. This indicates that the regulatory effect of this compound on ECE-1 begins at the transcriptional level, leading to an increased template for the synthesis of the ECE-1 protein.

Further investigation into the transcriptional regulation of ECE-1 by this compound has revealed that the compound stimulates ECE-1 promoter activity nih.gov. This stimulation of the promoter region of the ECE-1 gene is a crucial step in the increased transcription of ECE-1 mRNA. Interestingly, when big ET-1 was exogenously added to cells, a significant increase in ECE-1 promoter activity was also observed, mirroring the effect of this compound nih.gov.

The accumulation of big ET-1 is the primary driver behind the observed upregulation of ECE-1 protein in response to this compound nih.govnih.gov. The addition of exogenous big ET-1 to endothelial cells resulted in a significant increase in ECE-1 protein content nih.gov. This effect was not blocked by the endothelin receptor antagonist bosentan (B193191), suggesting that the upregulation is not dependent on the synthesis of new ET-1 or its interaction with ET-1 receptors nih.govnih.gov. This feedback mechanism, where the substrate of an inhibited enzyme upregulates the expression of that enzyme, could have implications for the long-term efficacy of this compound treatment nih.govnih.gov. The de novo synthesis of proteins is essential for this upregulation, as the effect was abolished by the protein synthesis inhibitor cycloheximide nih.govnih.gov.

Interactive Data Table: Effect of this compound on ECE-1 Expression

| Treatment | Time (hours) | ECE-1 Protein Content | ECE-1 mRNA Expression | ECE-1 Promoter Activity |

| Control | 16 | Baseline | Baseline | Baseline |

| This compound (25 μM) | 4 | Detectable Increase | Increased | Stimulated |

| This compound (25 μM) | 16 | Maximal Increase | Increased | Stimulated |

| Phosphoramidon (100 μM) | 16 | Increased | Not specified | Not specified |

| Thiorphan | 16 | No significant change | Not specified | Not specified |

| Big ET-1 (exogenous) | Not specified | Increased | Not specified | Stimulated |

Regulation of ECE-1 Expression

Neutral Endopeptidase (NEP) Inhibition

A primary function of NEP is the enzymatic inactivation of natriuretic peptides, including Atrial Natriuretic Peptide (ANP). ANP is a hormone secreted by cardiac myocytes in response to atrial stretch and plays a significant role in promoting vasodilation, natriuresis, and diuresis, thereby helping to regulate blood pressure and volume. By inhibiting NEP, this compound prevents the degradation of ANP and other natriuretic peptides. This leads to an increase in their circulating concentrations and an amplification of their beneficial physiological effects, such as vasorelaxation and sodium excretion. While direct studies measuring ANP levels following this compound administration are not detailed, the established role of this compound as a NEP inhibitor provides a clear mechanistic basis for its ability to preserve biologically active peptides like ANP.

Both Neutral Endopeptidase and Endothelin-Converting Enzyme are zinc-dependent metalloproteases, meaning they require a zinc ion in their active site for catalytic function. This compound is designed to interact with this active site, thereby inhibiting the enzyme's function. The compound demonstrates a differential impact by potently inhibiting the specific zinc metalloproteases ECE and NEP. Research has established the inhibitory concentration (IC₅₀) of this compound against ECE-1 to be approximately 410 nM. This specificity allows for targeted intervention in the endothelin and natriuretic peptide systems, distinguishing its action from broader-spectrum metalloprotease inhibitors.

Dual Inhibition Paradigm: ECE and NEP Interplay

The defining characteristic of this compound is its function as a vasopeptidase inhibitor, simultaneously targeting both ECE and NEP. This dual inhibition addresses two critical aspects of cardiovascular regulation: it curtails the production of the potent vasoconstrictor ET-1 via ECE inhibition while simultaneously augmenting the effects of vasodilatory natriuretic peptides by preventing their degradation via NEP inhibition.

The combination of ECE and NEP inhibition within a single molecule has been investigated for potential synergistic or additive pharmacological benefits compared to selective inhibition of either enzyme alone. In a study using Dahl salt-sensitive rats, a model for hypertension-induced transition from left ventricular hypertrophy to congestive heart failure, the effects of this compound were compared to a selective NEP inhibitor (CGS 24592) and an ACE inhibitor (temocapril). While all treatments lowered systolic blood pressure, this compound and temocapril (B1683001) were both effective in ameliorating left ventricular perivascular fibrosis and reducing the heart weight to body weight ratio. Notably, only the dual inhibitor this compound successfully reduced elevated plasma ET-1 levels back to normal and was uniquely effective in decreasing the right ventricle to body weight ratio, suggesting pharmacological outcomes superior to selective NEP inhibition.

Table 1: Comparative Effects of this compound in Dahl Salt-Sensitive (DSH) Rats

| Treatment Group | Plasma ET-1 (pg/ml) | Heart Weight / Body Weight Ratio | Right Ventricle / Body Weight Ratio |

| DSH (Untreated) | 1.8 ± 0.1 | 5.2 ± 0.1 | 0.85 ± 0.04 |

| DSH + this compound | 1.3 ± 0.1 | 4.7 ± 0.2 | 0.71 ± 0.02 |

| DSH + CGS 24592 | 1.7 ± 0.1 | 5.0 ± 0.2 | 0.81 ± 0.03 |

| DSH + Temocapril | 1.8 ± 0.1 | 4.6 ± 0.1 | 0.79 ± 0.03 |

Data adapted from a study on hypertensive rats transitioning to heart failure.

The inhibition of ECE by this compound has complex implications for the homeostasis of the endothelin system. While acutely reducing the production of active ET-1, prolonged inhibition can trigger a compensatory feedback mechanism. Research in bovine aortic endothelial cells demonstrated that inhibition of ECE-1 by this compound leads to an accumulation of the enzyme's substrate, big ET-1. This accumulation of big ET-1, in turn, stimulates an increase in ECE-1 mRNA expression and promoter activity, ultimately leading to a higher concentration of the ECE-1 protein. This effect was not observed with a selective NEP inhibitor (thiorphan), indicating it is a specific consequence of ECE-1 blockade. This finding suggests that long-term administration of this compound could lead to an upregulation of the target enzyme, a crucial consideration for understanding its sustained impact on endothelin system homeostasis.

Table 2: Effect of this compound on ECE-1 Protein Expression in Endothelial Cells

| Condition | ECE-1 Protein Content (Relative to Control) |

| Control | 1.0 |

| This compound (25 µM) at 4h | Increased |

| This compound (25 µM) at 16h | Maximally Increased |

| Thiorphan (NEP Inhibitor) | No Significant Change |

| Phosphoramidon (ECE/NEP Inhibitor) | Increased |

Data conceptualized from findings on ECE-1 expression in bovine aortic endothelial cells.

Downstream Signaling Pathway Modulation

Beyond its direct enzymatic inhibition, this compound has been shown to modulate intracellular signaling pathways. In a study investigating its effects on ischemic-reperfusion spinal cord injury in rats, pretreatment with this compound resulted in a significant neuroprotective effect. This functional protection was associated with a significant increase in the mRNA expression of heme-oxygenase-1 (HO-1) in the spinal cord tissue. HO-1 is a critical stress-inducible enzyme that plays a potent cytoprotective and anti-inflammatory role. The upregulation of the HO-1 pathway suggests that the beneficial effects of this compound in certain pathological conditions may be mediated, at least in part, by the activation of this downstream protective signaling cascade.

Effects on Vasoconstrictive Pathways (e.g., PKCδ, RhoA/Rho-kinase)

The inhibition of endothelin-converting enzyme by this compound leads to a reduction in the levels of mature endothelin-1. ET-1 is known to exert its potent vasoconstrictive effects by binding to its receptors on vascular smooth muscle cells, which in turn activates several intracellular signaling cascades, including the Protein Kinase C (PKC) and RhoA/Rho-kinase pathways.

While direct studies detailing the specific interaction between this compound and PKCδ are limited, the mechanism of ECE inhibition strongly implies an indirect downregulation of this pathway. Elevated levels of ET-1 have been shown to activate various PKC isoforms, including PKCδ, contributing to vascular smooth muscle contraction. By decreasing the production of ET-1, this compound is expected to attenuate the downstream activation of PKCδ, thereby contributing to its vasodilatory effect.

The RhoA/Rho-kinase pathway is another critical mediator of ET-1-induced vasoconstriction. Activation of the ET-1 receptor leads to the activation of the small GTPase RhoA, which in turn activates Rho-kinase. Rho-kinase promotes the phosphorylation of the myosin light chain phosphatase target subunit 1 (MYPT1), inhibiting its activity and leading to a sustained increase in phosphorylated myosin light chain and consequently, smooth muscle contraction. As this compound reduces the availability of ET-1, it consequently dampens the activation of the RhoA/Rho-kinase signaling cascade, a key mechanism for its vasorelaxant properties.

Table 1: Effects of this compound on Vasoconstrictive Pathways

| Pathway Component | Effect of Endothelin-1 (ET-1) | Inferred Effect of this compound (as an ECE inhibitor) | Consequence |

|---|---|---|---|

| Protein Kinase C δ (PKCδ) | Activation | Indirect Inhibition | Reduced vasoconstriction |

| RhoA/Rho-kinase | Activation | Indirect Inhibition | Reduced vasoconstriction |

Activation of Vasodilatory Pathways (e.g., soluble Guanylyl Cyclase (sGC)/cGMP/PKG)

In addition to mitigating vasoconstrictive signals, this compound actively promotes vasodilation through the activation of the soluble guanylyl cyclase (sGC)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) pathway. Research has demonstrated that the administration of this compound leads to increased levels of cGMP and enhanced expression of PKG in vascular tissues.

The precise mechanism by which an ECE inhibitor stimulates this pathway is an area of ongoing investigation. One hypothesis suggests that the reduction in ET-1 levels may lead to an increased bioavailability of nitric oxide (NO), a primary activator of sGC. ET-1 can increase the production of reactive oxygen species, which are known to scavenge NO. By inhibiting ET-1 production, this compound may indirectly preserve NO levels, allowing for greater activation of sGC.

Once activated, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels then activate PKG, which in turn phosphorylates several downstream targets that collectively lead to vasodilation. These include the opening of potassium channels, leading to hyperpolarization and relaxation of smooth muscle cells, and the sequestration of intracellular calcium, further promoting relaxation.

Table 2: Research Findings on this compound and Vasodilatory Pathways

| Parameter | Observation with this compound Treatment | Reference |

|---|---|---|

| cGMP Levels | Increased | nih.gov |

| PKG Expression | Increased | nih.gov |

Preclinical Pharmacological Investigations of Cgs 26303

Cardiovascular System Research

Preclinical studies have extensively explored the multifaceted effects of CGS 26303 on the cardiovascular system. The compound's dual mechanism of action allows it to interfere with two important enzymatic pathways that play critical roles in cardiovascular homeostasis and disease progression.

Modulation of Circulating Endothelin-1 (B181129) (ET-1) Levels

This compound is a potent inhibitor of endothelin-converting enzyme (ECE-1), the enzyme responsible for the conversion of the inactive precursor big endothelin-1 (big ET-1) to the potent vasoconstrictor endothelin-1 (ET-1). By inhibiting ECE-1, this compound effectively reduces the production of mature ET-1.

In vitro studies using bovine aortic endothelial cells have demonstrated that this compound leads to a significant accumulation of big ET-1 in both the cells and the surrounding supernatant, confirming its inhibitory effect on ECE-1. nih.gov This accumulation of the precursor is a direct consequence of the enzymatic blockade.

| Experimental Model | Treatment | Outcome on Big ET-1 Levels |

| Bovine Aortic Endothelial Cells | This compound | Significant increase in cell supernatants |

This table summarizes the effect of this compound on big endothelin-1 levels in an in vitro model.

Impact on Cardiac Remodeling and Fibrosis in Disease Models

Long-term administration of this compound has shown beneficial effects on the structural changes that occur in the heart in response to pathological stimuli, a process known as cardiac remodeling.

Left ventricular hypertrophy, an enlargement and thickening of the walls of the heart's main pumping chamber, is a common maladaptive response to chronic pressure overload. Preclinical research has indicated that this compound can diminish left ventricular hypertrophy in animal models of heart failure. nih.gov This suggests a protective role for the compound against the detrimental structural changes in the heart.

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins in the heart muscle, leads to stiffness and impaired cardiac function. Studies in animal models of heart failure have revealed that long-term treatment with this compound attenuates the development of cardiac fibrosis. nih.gov By reducing the fibrotic response, this compound may help to preserve the mechanical properties of the heart muscle.

Hemodynamic Effects in Experimental Cardiovascular Pathologies

The dual enzymatic inhibition by this compound also translates into significant hemodynamic effects, particularly influencing blood pressure and the body's response to vasoconstrictor substances.

In vivo studies have demonstrated the ability of this compound to counteract the pressor effects of big ET-1. By preventing the conversion of big ET-1 to the active ET-1, this compound can blunt the increase in blood pressure induced by this precursor. Research has shown that this compound can inhibit the pressor response to big ET-1 by as much as 50%. nih.gov Furthermore, the prodrug of this compound, CGS 26393, has been shown to inhibit this pressor response by up to 70% in conscious rats.

| Animal Model | Compound | Effect on Big ET-1 Induced Pressor Response |

| Conscious Rats | This compound | 50% Inhibition |

| Conscious Rats | CGS 26393 (prodrug) | 70% Inhibition |

This table illustrates the inhibitory effect of this compound and its prodrug on the pressor response to big endothelin-1 in an in vivo model.

Effects on Cardiac Output, Preload, and Afterload Parameters

Preclinical research indicates that the compound this compound has significant effects on key cardiac hemodynamic parameters. Long-term administration of this compound has been shown to decrease both cardiac preload and afterload. nih.gov Concurrently, these changes are associated with an increase in cardiac output. nih.gov Furthermore, studies have demonstrated that treatment with this compound can lead to a reduction in left ventricular hypertrophy, dilatation, and cardiac fibrosis, suggesting a beneficial role in mitigating adverse cardiac remodeling. nih.gov

The mechanism behind these cardiovascular effects is linked to its action as an inhibitor of endothelin-converting enzyme (ECE-1). nih.gov By inhibiting ECE-1, this compound reduces the production of endothelin-1 (ET-1), a potent vasoconstrictor. This reduction in ET-1 levels likely contributes to the observed decreases in preload and afterload. The compound's inhibitory action on neutral endopeptidase (NEP) may also play a role by increasing the levels of vasodilatory peptides like atrial natriuretic peptide. nih.gov

Table 1: Summary of Preclinical Cardiovascular Effects of this compound

| Parameter | Effect of this compound |

|---|---|

| Cardiac Output | Increase |

| Preload | Decrease |

| Afterload | Decrease |

| Left Ventricular Hypertrophy | Decrease |

| Left Ventricular Dilatation | Decrease |

| Cardiac Fibrosis | Decrease |

Pulmonary System Research

Attenuation of Lung Disease Pathologies in Animal Models (e.g., pulmonary fibrosis, virus-induced airway changes)

Currently, there is a lack of specific preclinical studies investigating the direct effects of this compound on the attenuation of lung disease pathologies such as pulmonary fibrosis or virus-induced airway changes in animal models. While the role of endothelins in the pathogenesis of pulmonary fibrosis and viral-induced airway inflammation is an area of active research, specific investigations involving this compound in these contexts have not been reported in the available scientific literature.

Regulation of Airway Cell Proliferation and Pulmonary Vascular Remodeling

There is no direct evidence from preclinical studies to suggest that this compound regulates airway cell proliferation. Research on airway remodeling in conditions like asthma has identified various signaling pathways that control the proliferation of airway smooth muscle and epithelial cells, but the involvement of the endothelin pathway and the specific effects of this compound have not been elucidated. nih.govresearchgate.net Similarly, while pulmonary vascular remodeling is a key feature of pulmonary hypertension, and endothelin antagonists are a therapeutic class used in its management, specific studies detailing the effects of this compound on this process are not available. nih.govnih.gov

Modulation of Endothelin Receptor Density in Airway Tissues

Information regarding the modulation of endothelin receptor density in airway tissues by this compound is not available in the current body of scientific literature. While studies have examined the density and function of endothelin receptors in asthmatic airways, the specific impact of this compound on these receptors has not been a subject of investigation.

Central Nervous System Research

Prevention and Reversal of Cerebral Vasospasm in Subarachnoid Hemorrhage Models

Preclinical studies have demonstrated the efficacy of this compound in both the prevention and reversal of cerebral vasospasm in animal models of subarachnoid hemorrhage (SAH). In a rabbit model of SAH, intravenous administration of this compound initiated one hour after the induction of SAH significantly attenuated the development of arterial narrowing in a dose-dependent manner. Morphological analysis of the blood vessels from treated animals showed a reduction in the corrugation of the internal elastic lamina, a characteristic feature of vasospasm.

In a reversal study paradigm, where treatment with this compound was initiated 24 hours after SAH, the compound was also found to significantly attenuate established arterial narrowing. These findings suggest that this compound can be effective not only in preventing the onset of vasospasm but also in reversing it once it has developed. The mechanism underlying this effect is attributed to the inhibition of endothelin-converting enzyme, leading to reduced levels of the potent vasoconstrictor endothelin-1 in the cerebrospinal fluid.

Table 2: Efficacy of this compound in a Rabbit Model of Subarachnoid Hemorrhage-Induced Cerebral Vasospasm

| Study Paradigm | Outcome |

|---|---|

| Prevention | |

| (Treatment initiated 1h post-SAH) | Dose-dependent attenuation of arterial narrowing. |

| Reduction in corrugation of the internal elastic lamina. | |

| Reversal | |

| (Treatment initiated 24h post-SAH) | Significant attenuation of established arterial narrowing. |

Influence on Neurological Outcome Parameters in Experimental Ischemia

This compound has demonstrated significant neuroprotective effects in preclinical models of ischemia. In a study involving transient middle cerebral artery occlusion in rats, administration of this compound resulted in a marked reduction in total infarct area. nih.gov When treatment was initiated one hour after the occlusion, infarct areas were reduced by an average of 42-50%. nih.gov Furthermore, neurological scores in animals treated with this compound were significantly improved 12 and 24 hours post-occlusion. nih.gov

Another study focused on ischemic-reperfusion spinal cord injury in rats, where pretreatment with this compound showed a significant preservation of locomotor function. nih.gov The paraplegia rate was notably decreased at days 1 and 3 in the this compound-treated group compared to the saline-treated group. nih.gov These findings suggest a promising neuroprotective role for this compound in the context of spinal cord ischemia-reperfusion injury. nih.gov

| Experimental Model | Key Findings | Reference |

| Transient Middle Cerebral Artery Occlusion (Rats) | - 42-50% reduction in total infarct area. nih.gov - Significant improvement in neurological scores. nih.gov | nih.gov |

| Ischemic-Reperfusion Spinal Cord Injury (Rats) | - Significant preservation of locomotor function. nih.gov - Decreased paraplegia rate at days 1 and 3. nih.gov | nih.gov |

Interplay with Nitric Oxide (NO) Production and Signaling in Cerebral Vasculature

The interplay between this compound and nitric oxide (NO) signaling in the cerebral vasculature is an area of interest, given the roles of both endothelin-1 (ET-1) and NO in regulating vascular tone. As a dual inhibitor of endothelin-converting enzyme (ECE) and neutral endopeptidase (NEP), this compound can indirectly influence NO pathways. In a study on pulmonary hypertension secondary to cardiac dysfunction, a dual ECE/NEP inhibitor, CGS 26393, was investigated for its effects on pulmonary vascular remodeling and the expression of ET-1 and endothelial nitric oxide synthase (eNOS). nih.gov This suggests that compounds in this class can modulate the expression of eNOS, the enzyme responsible for producing NO in the endothelium. nih.gov By inhibiting ECE, this compound reduces the production of ET-1, a potent vasoconstrictor. This reduction in ET-1 may lead to a relative increase in the influence of vasodilatory pathways, including those mediated by NO.

Renal System Research

The potential effects of this compound in experimental diabetic models, particularly concerning albuminuria, can be inferred from studies on dual ECE/NEP inhibitors. A study in a rat model of diabetic nephropathy suggested that dual ECE/NEP inhibition was as effective as angiotensin-converting enzyme (ACE) inhibition in reducing proteinuria. ahajournals.org However, another clinical trial with a different dual ECE/NEP inhibitor, SLV-306 (daglutril), showed no effect on albuminuria in type II diabetic patients who were also receiving losartan. researchgate.net These findings indicate that the impact of dual ECE/NEP inhibitors on albuminuria in the context of diabetes may be complex and not uniformly positive.

Other Mechanistic and Tissue-Specific Studies

Research has indicated that this compound can influence cellular proliferation in a tissue-specific manner. In a study investigating the effects of acute cigarette smoke-induced cell proliferation in rats, this compound was found to reduce proliferation in the endothelium and walls of vessels adjacent to the alveolar ducts, as well as in the airway walls. However, it did not affect proliferation in the airway epithelium. This suggests that the anti-proliferative effects of this compound may be more pronounced in certain cell types and tissues.

The role of this compound in cancer cell pathways is primarily linked to its inhibition of ECE-1, which is crucial for the production of the active peptide endothelin-1 (ET-1). The ET-1 pathway has been implicated in promoting tumor progression, including cell proliferation, invasion, and the maintenance of cancer stem cell (CSC) traits. mdpi.comnih.gov Specifically, the ECE-1c isoform has been shown to enhance CSC-like characteristics and aggressiveness in colorectal cancer cells. nih.gov By inhibiting ECE-1, this compound has the potential to disrupt these pro-cancerous signaling cascades. In line with this, another ECE inhibitor, CGS 35066, has been demonstrated to decrease breast cancer cell invasion in vitro. aacrjournals.org This suggests that ECE inhibition, as would be achieved with this compound, could be a viable strategy for targeting ET-1-mediated pathways in cancer. aacrjournals.org

Molecular and Cellular Pharmacology of Cgs 26303

Enzyme Inhibition Kinetics and Binding Affinities

CGS 26303 is recognized as an inhibitor of certain metalloproteases, enzymes that contain a metal ion, often zinc, at their active site and are involved in peptide hydrolysis. libretexts.org Key targets for this compound include Endothelin-Converting Enzyme-1 (ECE-1) and Neutral Endopeptidase 24.11 (NEP). nih.gov

Half-maximal Inhibitory Concentration (IC50) Values for ECE-1 and NEP

Research has provided data on the inhibitory potency of this compound against ECE-1 and NEP, typically expressed as IC50 values. IC50 represents the concentration of an inhibitor required to inhibit an enzyme's activity by half.

Studies indicate that this compound inhibits human ECE-1 with an IC50 of 1.1 μM. nih.gov It also inhibits NEP, with an IC50 of 0.9 nM. nih.gov This suggests that this compound is a potent inhibitor of both enzymes, though it exhibits higher potency against NEP in some contexts. nih.gov

For comparison, another ECE-1 inhibitor, CGS 31447, has an IC50 of 17 nM for ECE-1 inhibition. nih.gov While this compound and CGS 31447 show similar inhibitory characteristics against selected metalloproteases, they exhibit varying selectivity profiles. nih.gov Some compounds derived from natural products also show varying degrees of selectivity for ECE over NEP. nih.gov For instance, an arylacetylene amino phosphonate (B1237965) dipeptide showed 225-fold selectivity for ECE over NEP, while a tripeptide derivative achieved 725-fold selectivity. nih.gov

The following table summarizes some reported IC50 values for this compound and related inhibitors against ECE-1 and NEP:

| Compound | Target Enzyme | IC50 Value | Reference |

| This compound | ECE-1 | 1.1 μM | nih.gov |

| This compound | NEP | 0.9 nM | nih.gov |

| CGS 31447 | ECE-1 | 17 nM | nih.gov |

| CGS 31447 | NEP | 4.8 nM | nih.gov |

| CGS 35066 | ECE-1 (human) | 22 nM | medchemexpress.com |

| CGS 35066 | NEP (rat kidney) | 2.3 μM | medchemexpress.com |

Active Site Interactions and Zinc Binding Mechanisms

Metalloproteases like ECE-1 and NEP contain a catalytic zinc ion in their active site, which is crucial for their enzymatic activity. libretexts.orgmdpi.com The zinc ion is typically coordinated by amino acid residues, often histidines, and a water molecule. libretexts.orgmdpi.com Inhibitors of metalloproteases often function by chelating or interacting with this catalytic zinc ion, thereby blocking substrate access or the catalytic mechanism. libretexts.orgumass.edu

While specific details on the direct interaction of this compound with the active sites of ECE-1 and NEP are not extensively detailed in the provided search results, the nature of these enzymes as zinc metalloproteases suggests that this compound, as an inhibitor, likely interacts with the catalytic zinc center or residues in the active site. libretexts.orgmdpi.com Studies on other metalloprotease inhibitors and metalloproteases in general indicate that zinc binding can involve residues like histidine, cysteine, and glutamate. libretexts.orgmdpi.comumass.edu The binding of zinc to catalytic residues can block the nucleophilic attack required for peptide hydrolysis. umass.edu

Research comparing the binding of this compound and phosphoramidon (B1677721) to ECE-1 suggests that this compound may bind to the enzyme's active site in a different mode than phosphoramidon, despite both being potent ECE inhibitors. oup.com This indicates potential differences in their specific interactions with the active site residues or the zinc ion. oup.com

Receptor Interactions and Modulation

While this compound is primarily known for its enzyme inhibition, its effects can indirectly influence receptor systems, particularly those modulated by the peptides that ECE-1 and NEP cleave. Endothelin receptors, specifically ETA and ETB subtypes, are key players in the effects of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor produced by ECE-1 cleavage of big ET-1. oup.comnih.gov

Involvement of Endothelin Receptor Subtypes (ETA, ETB) in this compound-Mediated Effects

This compound, by inhibiting ECE-1, reduces the production of mature ET-1. nih.gov This reduction in ET-1 levels can subsequently impact the activation of ETA and ETB receptors. ETA and ETB receptors mediate diverse and often opposing actions of endothelin. nih.gov ETA receptors are primarily associated with vasoconstriction, while ETB receptors can mediate both vasodilation (via endothelial nitric oxide and prostacyclin) and vasoconstriction (via smooth muscle). nih.gov ETB receptors also function as clearing receptors for endothelins. physiology.org

Inhibition of ECE-1 by this compound leads to a decrease in ET-1 levels, which would be expected to reduce the activation of both ETA and ETB receptors. Studies have shown that blocking ETA receptors can affect circulating ET-1 levels, suggesting a feedback mechanism. physiology.org The effects of this compound in conditions like subarachnoid hemorrhage, where it prevented and reversed cerebral vasospasm, are likely linked to reduced ET-1 biosynthesis and consequently diminished activation of endothelin receptors involved in vasoconstriction. nih.govnih.gov

Regulation of Receptor Expression and Functional Desensitization

The inhibition of ECE-1 by this compound and the resulting changes in endothelin levels can also influence the expression and functional status of endothelin receptors. Receptor expression can be regulated at the gene level, leading to changes in the number of receptors on the cell surface. wikipedia.orgwikipedia.org Functional desensitization refers to a reduced response of a receptor to a ligand despite the continued presence of the ligand. wikipedia.orgnih.gov This can occur through various mechanisms, including receptor internalization and changes in signaling pathways. wikipedia.org

Research indicates that inhibiting ECE-1 with this compound can lead to the accumulation of big ET-1. nih.gov This accumulation of the precursor peptide has been shown to increase ECE-1 expression in endothelial cells by stimulating ECE-1 promoter activity. nih.gov While this directly relates to enzyme regulation, it highlights how the inhibition by this compound can trigger compensatory mechanisms.

Regarding endothelin receptors, sustained exposure to high levels of ligands can lead to receptor downregulation and desensitization as a form of negative feedback. wikipedia.org Conversely, prolonged absence of a ligand or exposure to antagonists can lead to upregulation and supersensitivity. wikipedia.org While direct evidence of this compound specifically causing desensitization or altered expression of ETA or ETB receptors is not explicitly detailed, its impact on ET-1 levels strongly suggests a potential for indirect modulation of endothelin receptor regulation and function over time, consistent with general principles of receptor pharmacology. wikipedia.orgscispace.comphysiology.org

Gene Expression and Protein Regulation Studies

Studies investigating the effects of this compound have also explored its impact on gene expression and protein regulation, particularly concerning the enzymes it targets and related pathways. Gene expression involves the processes by which information from a gene is used in the synthesis of a functional gene product, such as a protein. wikipedia.org Regulation of gene expression controls the amount and timing of protein production. wikipedia.org

As mentioned earlier, this compound has been shown to increase ECE-1 expression in endothelial cells. nih.gov This effect appears to be mediated by the accumulation of big ET-1, which occurs due to ECE-1 inhibition. nih.gov The accumulated big ET-1 stimulates ECE-1 mRNA expression and promoter activity. nih.gov This suggests a feedback loop where inhibiting the enzyme leads to increased production of the enzyme itself, potentially as a compensatory mechanism. nih.gov

Furthermore, research in animal models of subarachnoid hemorrhage has indicated that this compound can upregulate the mRNA expression of heme oxygenase-1 (HO-1) in brain tissue. nih.gov HO-1 is an enzyme involved in the degradation of heme, and its induction can have protective effects. nih.gov This finding suggests that this compound may have effects on gene expression beyond its primary targets, potentially influencing pathways related to oxidative stress or inflammation. nih.gov

These studies highlight that this compound's pharmacological effects extend to influencing the cellular machinery responsible for protein synthesis and regulation, impacting not only the levels of its direct targets but also potentially other enzymes involved in related physiological processes.

ECE-1 mRNA and Protein Expression Analysis

Studies have shown that this compound stimulates ECE-1 expression in cells, affecting both mRNA and protein levels. nih.govnih.gov In bovine aortic endothelial cells (BAEC), treatment with 25 µM this compound resulted in a time-dependent increase in ECE-1 protein content, which was detectable at 4 hours and maximal at 16 hours. nih.gov A dose-response relationship was observed, with the maximal effect occurring at 25 µM and observable effects seen at concentrations between 5 and 50 µM. nih.gov this compound also induced ECE-1 mRNA expression and increased ECE-1 promoter activity. nih.govnih.gov The effect of this compound on ECE-1 expression was found to be similar to that of CGS-35066, a selective ECE-1 inhibitor, suggesting the effect is specific to ECE-1 inhibition. nih.govnih.gov Cycloheximide, an inhibitor of protein synthesis, abolished the stimulatory effect of this compound on ECE-1 expression. nih.govnih.gov

Molecular Pathways Regulating ECE-1 Upregulation by this compound

The upregulation of ECE-1 expression by this compound appears to be mediated through the accumulation of big endothelin-1 (big ET-1). nih.govnih.gov this compound treatment leads to the accumulation of big ET-1 in cells and in the surrounding supernatants. nih.govnih.gov When big ET-1 was exogenously added to cells, significant increases in ECE-1 protein content and ECE-1 promoter activity were observed. nih.govnih.gov This suggests that big ET-1 accumulation is responsible for the effects of this compound on ECE-1 expression. nih.govnih.gov The effects of this compound on ECE-1 were not dependent on NEP blockade, as thiorphan (B555922), a specific NEP inhibitor, did not induce changes in ECE-1 protein content. nih.govnih.gov Neither exogenously added ET-1 nor the blockade of ET-1 receptors with bosentan (B193191) modified ECE-1 protein levels. nih.govnih.gov this compound did not modify prepro-ET-1 expression. nih.govnih.gov

The molecular pathways involved in the big ET-1-dependent ECE-1 upregulation induced by this compound involve an increase in ECE-1a promoter activity, followed by a rise in ECE-1 mRNA steady-state levels, which then leads to the observed increase in protein content. nih.gov

Global Gene Expression Profiling in Response to this compound (e.g., DRUG-seq data)

While the provided search results discuss global gene expression profiling techniques like RNA-seq and DRUG-seq in the context of drug discovery and analyzing cellular responses insphero.comalitheagenomics.comnih.govmarket.uslexogen.com, specific data detailing the global gene expression profile in response to this compound treatment was not found within the search results. DRUG-seq is described as a high-throughput platform for drug discovery that captures transcriptional changes and can group compounds by mechanism of action nih.gov. It is optimized for high-throughput screening of drug responses in 3D spheroids and offers a cost-effective solution for gene expression analysis insphero.comalitheagenomics.com. However, no studies using DRUG-seq or similar global gene expression profiling specifically for this compound were identified in the provided snippets.

Cellular Models and In Vitro Systems

Endothelial Cell Studies (e.g., Bovine Aortic Endothelial Cells, Human Endothelial Cell Lines)

This compound has been extensively studied in endothelial cells, including bovine aortic endothelial cells (BAEC) and human endothelial cell lines (e.g., EA.hy926). nih.govnih.gov In BAEC, this compound inhibited ECE-1 activity and stimulated ECE-1 expression at both mRNA and protein levels. nih.govnih.gov The stimulatory effect on ECE-1 expression was also observed in a human endothelial cell line (EA.hy926), and notably, lower doses of this compound were required to induce this effect in human cells compared to bovine cells. nih.gov The accumulation of big ET-1 was identified as a key mechanism underlying the effects of this compound on ECE-1 expression in these endothelial cell models. nih.govnih.gov Studies have also utilized human umbilical cord vein endothelial cells (HUVEC) and human aortic endothelial cells (HAEC) in vascular biology research, and immortalized mouse aortic endothelial cell lines (iMAEC) have been developed as tools for studying vascular physiology and disease pathology. uni-freiburg.deahajournals.orgvascularcell.com

Airway Epithelial Cell Investigations

Research has investigated the effects of this compound in airway epithelial cells. This compound has been shown to inhibit ET-1 synthesis in cultured guinea-pig tracheal epithelial cells. researchgate.net In studies involving cigarette smoke exposure, this compound reduced smoke-induced proliferation in the walls of airways and pulmonary arterial vessels, although it did not affect proliferation in the airway epithelium itself. researchgate.net This suggests that the effects of this compound in the airway context may be related to the actions of endothelins. researchgate.net Airway epithelial cells form a critical barrier and contain various cell types, including basal cells, which act as tissue-specific stem cells and are involved in tissue repair and inflammatory responses. frontiersin.org

Comparative Pharmacological Profiling of Cgs 26303

Comparison with Selective ECE Inhibitors (e.g., CGS 35066)

CGS 26303 was initially identified as a dual ECE-1 and NEP inhibitor and served as a lead compound for the development of more selective ECE-1 inhibitors acs.org. For instance, CGS 35066 was developed through structural modifications of this compound, specifically the replacement of the P1' biphenyl (B1667301) substituent with a 3-dibenzofuranyl group acs.orgfigshare.com. This modification resulted in a significant increase in selectivity for ECE-1 over NEP acs.orgfigshare.com. CGS 35066 demonstrates potent ECE-1 inhibition with an IC50 of 22 nM and exhibits a selectivity of 104-fold against NEP acs.orgfigshare.com. In contrast, this compound inhibits both enzymes, although its potency and selectivity differ depending on the specific enzyme and experimental conditions nih.govoup.com.

Research indicates that both this compound and the more selective ECE-1 inhibitor CGS 35066 can stimulate ECE-1 expression in endothelial cells. This effect is mediated by the accumulation of big endothelin-1 (B181129), which occurs due to the inhibition of ECE-1 activity nih.govnih.gov. This suggests that the impact on ECE-1 expression is primarily linked to ECE-1 inhibition rather than NEP blockade nih.govnih.gov. Studies comparing this compound and CGS 35066 have shown similar effects on increasing ECE-1 protein content in endothelial cells, further supporting the role of ECE-1 inhibition in this phenomenon nih.gov.

Functionally, CGS 35066 has been shown to block the hypertensive effects induced by big ET-1 in vivo and reduce cerebral vasospasm in a rabbit model of subarachnoid hemorrhage bio-techne.com. This functional profile is similar to that observed with this compound in blocking the hypertensive effects induced by big ET-1 acs.orgfigshare.com.

| Inhibitor | Target Enzymes | IC50 (ECE-1) | IC50 (NEP) | Selectivity (vs NEP) |

| This compound | ECE-1, NEP | ~1.1 µM (variable) nih.gov | ~0.9 nM (variable) nih.gov | Dual Inhibition |

| CGS 35066 | ECE-1 | 22 nM acs.orgbio-techne.com | 2300 nM bio-techne.com | >100-fold acs.orgbio-techne.com |

Note: IC50 values for this compound can vary depending on the specific study and experimental conditions.

Comparison with Selective NEP Inhibitors (e.g., Thiorphan (B555922), CGS 24592)

This compound's dual ECE/NEP inhibition profile contrasts with that of selective NEP inhibitors like Thiorphan and CGS 24592 nih.govresearchgate.net. Thiorphan is a well-known selective inhibitor of neprilysin (NEP) wikipedia.orgebi.ac.uk. CGS 24592 is also described as a selective NEP inhibitor researchgate.netahajournals.org.

Studies comparing this compound with selective NEP inhibitors highlight the distinct effects of dual versus selective inhibition. In endothelial cells, this compound and phosphoramidon (B1677721) (another dual inhibitor) stimulated ECE-1 expression, while thiorphan, a specific NEP inhibitor, did not nih.govnih.gov. This suggests that the increase in ECE-1 expression is primarily driven by ECE inhibition and the subsequent accumulation of big ET-1, rather than NEP blockade nih.govnih.gov.

In a rat model of congestive heart failure (CHF), this compound, the dual inhibitor, produced effects that were superior to those of the selective NEP inhibitor CGS 24592 ahajournals.orgahajournals.org. This compound was more effective at reducing increased plasma ET-1 levels compared to CGS 24592 ahajournals.orgahajournals.org.

In guinea-pig tracheal epithelial cells, selective NEP inhibitors like thiorphan and CGS 24592 significantly increased the concentration of ET-1 in cell supernatants, likely due to reduced degradation of ET-1 by NEP researchgate.netscholaris.ca. In contrast, this compound, a dual inhibitor, attenuated or abolished the stimulated production of ET-1 scholaris.canih.gov.

Differences in binding affinity to ECE have also been observed. Phosphoramidon and this compound, which have extra residues that fit into the S2' subsite of ECE, are significantly more potent inhibitors of ECE than thiorphan or CGS 24592 oup.comresearchgate.net.

| Inhibitor | Primary Target | Effect on ECE-1 Expression (Endothelial Cells) | Effect on Plasma ET-1 (Rat CHF) | Effect on ET-1 in Cell Supernatants (Tracheal Cells) |

| This compound | ECE-1, NEP | Stimulated nih.govnih.gov | Reduced ahajournals.orgahajournals.org | Attenuated/Abolished stimulated production scholaris.canih.gov |

| Thiorphan | NEP | No effect nih.govnih.gov | Not specified in search results | Increased researchgate.netscholaris.ca |

| CGS 24592 | NEP | Not specified in search results | Less effective than this compound ahajournals.orgahajournals.org | Increased researchgate.netscholaris.ca |

Comparison with Other Dual ECE/NEP Inhibitors (e.g., Phosphoramidon, SCH 54470)

This compound belongs to the class of dual ECE/NEP inhibitors, alongside compounds like phosphoramidon and SCH 54470 nih.govgoogle.comgoogle.com. While all inhibit both enzymes, their potency and selectivity profiles can differ.

Phosphoramidon is a non-selective inhibitor that blocks both NEP and ECE activity nih.govnih.govebi.ac.uk. This compound has been described as inhibiting ECE-1 more specifically than phosphoramidon in some contexts nih.gov. However, phosphoramidon and this compound, due to structural features allowing them to fit into the S2' subsite of ECE, are considerably more potent ECE inhibitors than selective NEP inhibitors like thiorphan or CGS 24592 oup.comresearchgate.net.

In endothelial cells, both this compound and phosphoramidon stimulated ECE-1 expression, an effect not seen with the selective NEP inhibitor thiorphan nih.govnih.gov. This suggests a shared mechanism related to ECE inhibition leading to big ET-1 accumulation nih.govnih.gov.

SCH 54470 is another dual inhibitor, notably orally active, that inhibits ECE, NEP, and also angiotensin-converting enzyme (ACE) nih.gov. This distinguishes SCH 54470 from this compound, which is primarily characterized by ECE and NEP inhibition nih.govnih.gov. SCH 54470 has shown the ability to reduce ischemia-induced ET release nih.gov.

While both this compound and phosphoramidon are dual inhibitors, their effects on specific processes can vary. In a study on cigarette smoke-induced cell proliferation in rat lung, this compound reduced proliferation in certain areas, while phosphoramidon had no effect tandfonline.com. This suggests potential differences in their in vivo efficacy or tissue distribution despite similar in vitro profiles.

| Inhibitor | Primary Target Enzymes | Additional Activities | Effect on ECE-1 Expression (Endothelial Cells) | Effect on Cell Proliferation (Rat Lung) |

| This compound | ECE-1, NEP | None specified | Stimulated nih.govnih.gov | Reduced in certain areas tandfonline.com |

| Phosphoramidon | ECE, NEP | None specified | Stimulated nih.govnih.gov | No effect tandfonline.com |

| SCH 54470 | ECE, NEP, ACE | ACE inhibition nih.gov | Not specified in search results | Not specified in search results |

Comparison with Endothelin Receptor Antagonists (e.g., Bosentan (B193191), FR 139317, SB 209670)

This compound, as an ECE inhibitor, acts upstream of endothelin receptor antagonists (ERAs) by reducing the production of mature endothelin-1 (ET-1) nih.govresearchgate.net. ERAs like Bosentan, FR 139317, and SB 209670 directly block the binding of ET-1 to its receptors, primarily ETA and ETB receptors wikipedia.orgguidetopharmacology.orgnih.gov. Bosentan is a dual ETA/ETB receptor antagonist wikipedia.orgguidetopharmacology.orgnih.gov. SB 209670 is also described as a potent ETA/ETB dual receptor antagonist acs.orgfigshare.com.

While both this compound and ERAs aim to modulate the endothelin system, their mechanisms are distinct. This compound reduces the availability of the active peptide, while ERAs block its downstream effects at the receptor level nih.govresearchgate.net.

In studies evaluating the effects of this compound, its profile in blocking the hypertensive effects induced by big ET-1 was found to be similar to that of the potent ETA/ETB dual receptor antagonist SB 209670 acs.orgfigshare.com. This suggests that inhibiting ECE to reduce ET-1 production can achieve comparable functional outcomes to blocking endothelin receptors acs.orgfigshare.com.

However, research also indicates that the effects of this compound on ECE-1 expression are not modified by blocking endothelin receptors with bosentan nih.gov. This reinforces that the accumulation of big ET-1, caused by ECE inhibition, is the primary driver for the increase in ECE-1 expression nih.gov.

| Agent | Mechanism of Action | Primary Target | Effect on ET-1 Production | Effect on ET Receptors |

| This compound | Inhibits ECE and NEP | Enzymes | Reduces ET-1 production | No direct effect |

| Bosentan | Antagonizes ET receptors | Receptors | No direct effect | Blocks ETA and ETB |

| SB 209670 | Antagonizes ET receptors | Receptors | No direct effect | Blocks ETA and ETB |

| FR 139317 | Selective ETA receptor antagonist (implied by context) | Receptors | No direct effect | Blocks ETA |

Distinctive Activity Profile vs. Angiotensin-Converting Enzyme (ACE) Inhibitors (e.g., Temocapril)

This compound's inhibition of ECE and NEP provides a distinct pharmacological profile compared to angiotensin-converting enzyme (ACE) inhibitors like Temocapril (B1683001) nih.govnih.govoup.comwikipedia.org. ACE inhibitors primarily block the conversion of angiotensin I to angiotensin II, a key component of the renin-angiotensin-aldosterone system ahajournals.org. Temocapril is an ACE inhibitor nih.govwikipedia.org.

While both this compound and ACE inhibitors can have beneficial effects in cardiovascular conditions, they act on different enzymatic pathways. This compound influences the endothelin and natriuretic peptide systems, whereas ACE inhibitors target the renin-angiotensin system nih.govnih.gov.

In a rat model of CHF, this compound and temocapril showed comparable effects in ameliorating left ventricular perivascular fibrosis, reducing collagen mRNA levels, and decreasing the heart weight/body weight ratio ahajournals.orgahajournals.orgresearchgate.net. Both treatments also decreased systolic blood pressure equally and improved left ventricular fractional shortening ahajournals.orgahajournals.org.

However, a key difference observed was in their effect on plasma ET-1 levels. Only this compound, the dual ECE/NEP inhibitor, was able to reduce elevated plasma ET-1 levels to normal levels in CHF rats, whereas temocapril did not ahajournals.orgahajournals.org. This highlights the specific impact of ECE inhibition by this compound on endothelin levels, which is not a direct effect of ACE inhibitors ahajournals.orgahajournals.org. The greater reduction in plasma ET-1 levels by this compound is suggested to contribute to its beneficial effects in this model ahajournals.orgahajournals.org.

| Agent | Primary Target Enzyme | Effect on Plasma ET-1 (Rat CHF) | Effect on LV Fibrosis (Rat CHF) | Effect on Blood Pressure |

| This compound | ECE, NEP | Reduced to normal levels ahajournals.orgahajournals.org | Ameliorated ahajournals.orgahajournals.orgresearchgate.net | Decreased ahajournals.orgahajournals.org |

| Temocapril | ACE | Did not reduce elevated levels ahajournals.orgahajournals.org | Ameliorated ahajournals.orgahajournals.orgresearchgate.net | Decreased ahajournals.orgahajournals.org |

Preclinical Research Methodologies and Animal Models Utilizing Cgs 26303

In Vivo Animal Models

In vivo studies are essential for understanding the complex interactions of a drug candidate within a living biological system. For CGS 26303, these models have been instrumental in demonstrating its effects on physiological and pathophysiological processes.

Rats and mice are the most frequently used species in preclinical cardiovascular research due to their well-characterized genetics, physiological similarities to humans in certain aspects, and the availability of established disease induction methods. researchgate.net

Rodent models are central to investigating cardiovascular diseases like hypertension and heart failure. A common and widely utilized model for inducing myocardial infarction and subsequent heart failure in rats is the permanent ligation of the left anterior descending (LAD) coronary artery. criver.comwindows.netscielo.brscirp.org This surgical procedure mimics the occlusion of a coronary artery seen in human myocardial infarction, leading to ischemic damage of the heart muscle. criver.com Following ligation, rats develop cardiac dysfunction characterized by increased left ventricular end-diastolic pressure, reduced ejection fraction, and cardiac remodeling, progressing to a state of chronic heart failure (CHF). nih.govresearcher.life Lewis inbred rats, in particular, have been shown to produce uniformly large infarcts with lower mortality compared to other strains, making them a useful model for studying CHF. nih.gov

In the context of heart failure, this compound has been evaluated for its cardioprotective effects. Studies in rat models of CHF have shown that the endothelin (ET) system, including the production of ET-1, is markedly increased in the failing heart. neupsykey.com Research has demonstrated that dual inhibition of endothelin-converting enzyme (ECE) and neutral endopeptidase (NEP) with compounds like this compound can lead to sustained improvement of cardiac function and the prevention of cardiac remodeling in rats with congestive heart failure.

| Animal Model | Pathology | Key Findings Related to this compound | Reference |

|---|---|---|---|

| Rat (Coronary Artery Ligation) | Congestive Heart Failure / Chronic Heart Failure | Dual ECE/NEP inhibition improved cardiac function and prevented cardiac remodeling. | nih.gov |

| Rat | Acute Heart Failure (microsphere embolization) | ECE inhibition partially restored myocardial contractility and significantly improved cardiac relaxation. | nih.gov |

Animal models are indispensable for studying the pathogenesis of pulmonary fibrosis and for testing potential antifibrotic therapies. The most common experimental model involves inducing lung fibrosis in mice or rats through the administration of the chemotherapeutic agent bleomycin. nih.govmdpi.com Bleomycin can be delivered through various routes, including intratracheal, intravenous, or intraperitoneal administration, causing lung injury characterized by inflammation and subsequent excessive deposition of extracellular matrix, leading to scarring of the lung tissue. nih.govthoracic.org This process mimics key aspects of idiopathic pulmonary fibrosis (IPF) in humans. nih.gov

Models of acute lung injury (ALI) are also crucial and can be induced by various means, including sepsis (e.g., cecal ligation and puncture), acid aspiration, or exposure to bacterial endotoxins like lipopolysaccharide (LPS). thoracic.orgnih.govresearchgate.netnih.gov These models reproduce features of human ALI and acute respiratory distress syndrome (ARDS), such as severe neutrophilic inflammation, disruption of the alveolar-capillary barrier, and pulmonary edema. thoracic.orgnih.govnih.gov Additionally, specific models have been developed to study virus-induced lung injury. semanticscholar.org

Despite the availability of these well-established rodent models for pulmonary diseases, a review of the scientific literature did not identify any preclinical studies that have specifically investigated the effects of this compound in animal models of pulmonary fibrosis or virus-induced lung injury.

To study the effects of this compound on the central nervous system, researchers have utilized rodent models of ischemic stroke and subarachnoid hemorrhage (SAH). One key model is the transient middle cerebral artery occlusion (MCAO) in rats, which simulates focal ischemic stroke. nih.gov This involves temporarily blocking the MCAO to induce ischemia, followed by reperfusion. Another model involves spinal cord ischemia-reperfusion injury. nih.gov For SAH, a common method is the injection of autologous blood into the cisterna magna, which mimics the bleeding into the subarachnoid space that occurs in humans. bioworld.commdpi.com This model allows for the study of secondary complications like cerebral vasospasm. nih.gov

In a rat model of SAH, this compound was found to attenuate the vasospastic response. bioworld.com The mechanism for this effect was suggested to be the dose-dependent overexpression of endothelial nitric oxide synthase (eNOS) mRNA in brain tissue. bioworld.com In a rat model of transient MCAO, this compound demonstrated a neuroprotective effect, significantly reducing total infarct areas and improving neurological scores. nih.gov Further studies showed this compound preserved locomotor function after spinal cord ischemia-reperfusion injury, a benefit potentially linked to the overexpression of heme-oxygenase-1 (HO-1). nih.gov

| Animal Model | Pathology | Key Findings Related to this compound | Reference |

|---|---|---|---|

| Rat (Cisterna Magna Injection) | Subarachnoid Hemorrhage (SAH) | Attenuated vasospasm, potentially through overexpression of eNOS mRNA in brain tissue. | bioworld.com |

| Rat (Transient Middle Cerebral Artery Occlusion) | Focal Ischemic Stroke | Reduced total infarct areas by 48-57% and improved neurological scores. | nih.gov |

| Rat | Spinal Cord Ischemia-Reperfusion Injury | Preserved locomotor function and decreased paraplegia rate, associated with increased HO-1 mRNA expression. | nih.gov |

Rodent models are fundamental to diabetes research. Type 1 diabetes is commonly induced in rats and mice using the chemical streptozotocin (B1681764) (STZ), an antibiotic that destroys pancreatic islet β-cells, leading to insulin (B600854) deficiency and hyperglycemia. nih.govnih.govresearchgate.netexcli.de The severity of diabetes can be controlled by the dose of STZ administered. nih.gov For modeling type 2 diabetes, a combination of a high-fat diet to induce insulin resistance followed by a low dose of STZ is often used to mimic the pathophysiology of the human disease. nih.govresearchgate.net

While these models are widely used to assess the pathological consequences of diabetes and to screen potential therapies nih.gov, a comprehensive search of published literature did not reveal any studies investigating the use of this compound in experimental diabetic models in rodents.

While rodent models are invaluable, larger animal models are sometimes used for specific pathologies as their physiology can more closely resemble that of humans in certain respects.

A key larger animal model used to study this compound is the rabbit model of subarachnoid hemorrhage (SAH). nih.gov This model is typically created by injecting autologous blood into the cisterna magna, a space containing cerebrospinal fluid at the base of the brain. researchgate.netnih.govnih.govnih.gov This procedure effectively simulates the initial hemorrhage and allows for the investigation of subsequent complications, most notably cerebral vasospasm, which is a significant cause of morbidity and mortality after SAH. nih.govnih.gov

In a rabbit SAH model, this compound was investigated for its effect on preventing and reversing cerebral vasospasm. nih.gov In a prevention study, treatment with this compound resulted in a significant attenuation of arterial narrowing. Morphological examination showed that the corrugation of the internal elastic lamina of blood vessels, a common finding in the vehicle-treated group, was not prominent in the this compound-treated groups. nih.gov In a reversal study, where treatment was initiated 24 hours after the induced SAH, this compound also significantly attenuated arterial narrowing. nih.gov These findings demonstrate that the compound is effective in both preventing and reversing cerebral vasospasm in this model. nih.gov

| Animal Model | Pathology | Key Findings Related to this compound | Reference |

|---|---|---|---|

| Rabbit (Cisterna Magna Blood Injection) | Subarachnoid Hemorrhage (SAH) / Cerebral Vasospasm | Significantly attenuated arterial narrowing in both prevention and reversal study protocols. Reduced morphological changes (corrugation of internal elastic lamina) in blood vessels. | nih.gov |

No specific research findings utilizing this compound in dog or primate models for particular disease pathologies were identified in the literature search.

Consideration of Sex as a Biological Variable in Preclinical Study Design

The inclusion of both male and female animals in preclinical research is crucial for understanding potential sex-based differences in pharmacology and toxicology. Regulatory bodies and scientific organizations increasingly emphasize the importance of considering sex as a biological variable to ensure that research findings are applicable to the entire population. nih.govnih.gov This approach allows for the identification of sex-specific responses to therapeutics, which can have significant implications for clinical trial design and patient outcomes.

While the importance of including both sexes in preclinical research is widely recognized, specific information regarding the consideration of sex as a biological variable in preclinical studies involving the compound this compound is not extensively detailed in the currently available literature. General principles of preclinical study design advocate for the inclusion of both male and female animal models to assess for potential sex-related differences in efficacy and metabolism of a compound. However, specific published research on this compound that explicitly outlines the study design and analysis of data based on sex is limited.

Administration Methodologies in Preclinical Settings

Continuous Infusion Systems (e.g., Osmotic Minipumps)

Continuous infusion systems, such as osmotic minipumps, are utilized in preclinical research to maintain steady-state concentrations of a test compound over an extended period. This method of administration can be particularly advantageous for compounds with short half-lives or when investigating the effects of chronic exposure. Osmotic minipumps can be implanted subcutaneously or intraperitoneally for systemic delivery or connected to a catheter for targeted administration to specific tissues or organs.

While the application of osmotic minipumps for the continuous infusion of various agents in preclinical models is a well-established technique, specific studies detailing the administration of this compound using this methodology are not prevalent in the public domain. However, in studies of subarachnoid hemorrhage-induced cerebral vasospasm, intracisternal infusion of other agents via osmotic minipumps has been documented, and these studies sometimes reference research where this compound was effective in preventing and reversing this condition, suggesting that continuous delivery methods could be relevant for this compound. ahajournals.orgahajournals.org

Routes of Administration (e.g., intravenous, oral)

The route of administration is a critical factor in preclinical studies, influencing the bioavailability, distribution, and metabolism of a compound.

Intravenous Administration: Intravenous (IV) administration of this compound has been employed in preclinical animal models to investigate its physiological effects. In a rat model of cerebral vasospasm following subarachnoid hemorrhage, this compound was administered intravenously. nih.gov Similarly, in a rabbit model of subarachnoid hemorrhage, intravenous treatment with this compound was initiated to assess its impact on arterial narrowing and levels of adhesion molecules. nih.gov

Oral Administration: While direct oral administration of this compound in preclinical studies is not extensively documented, a prodrug of this compound, known as CGS 26393, has been administered to non-transgenic CD-1 mice by oral gavage. This approach allows for the in vivo conversion of the prodrug into the active compound, this compound.

Biochemical and Physiological Measurement Techniques

Enzyme Activity Assays (e.g., ECE, NEP)

This compound is an inhibitor of both endothelin-converting enzyme (ECE) and neutral endopeptidase (NEP). Enzyme activity assays are therefore critical in preclinical research to determine the potency and selectivity of this compound.

In in vitro studies, the ability of this compound to inhibit ECE activity has been tested in cell extracts. The inhibition of the enzyme by this compound has been shown to be maximal at concentrations over 10 μM, comparable to the inhibition induced by phosphoramidon (B1677721). In contrast, thiorphan (B555922), a specific NEP inhibitor, did not show the same effect on ECE-1 protein content, highlighting the dual inhibitory action of this compound.

The inhibitory concentrations (IC50) of this compound for ECE and NEP have been reported as 1.1 µM and 0.9 nM, respectively. These values indicate a potent inhibition of both enzymes.

Quantification of Peptide Levels (e.g., ET-1, Big ET-1, ANP)

The inhibition of ECE and NEP by this compound leads to alterations in the levels of various endogenous peptides. The quantification of these peptides is essential for understanding the mechanism of action of this compound.

ET-1 and Big ET-1: Endothelin-1 (B181129) (ET-1) is a potent vasoconstrictor produced from its precursor, Big endothelin-1 (Big ET-1), by the action of ECE. Inhibition of ECE by this compound is expected to decrease the production of ET-1 and lead to an accumulation of Big ET-1.

In studies with bovine aortic endothelial cells, treatment with this compound resulted in the accumulation of Big ET-1 in both the cells and the supernatants. The levels of Big ET-1 have been measured using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.

ANP: Atrial natriuretic peptide (ANP) is a vasodilator peptide that is degraded by NEP. The inhibition of NEP by this compound can lead to an increase in the circulating levels of ANP. While direct measurement of ANP levels following this compound administration in preclinical models is not extensively detailed in the available literature, the known mechanism of NEP inhibition suggests that an increase in ANP would be an expected physiological consequence. nih.gov

Table of Research Findings

| Parameter Measured | Animal Model/System | Key Findings with this compound |

| Enzyme Activity | ||

| ECE-1 Inhibition | Bovine Aortic Endothelial Cell Extracts | Maximal inhibition at concentrations >10 µM. |

| NEP Inhibition | In vitro assays | Potent inhibition with an IC50 of 0.9 nM. |

| Peptide Levels | ||

| Big ET-1 | Bovine Aortic Endothelial Cells | Accumulation in cells and supernatants. |

Table of Compound Names

Histopathological and Morphometric Analysis (e.g., cardiac fibrosis, vascular remodeling)

Extensive searches of publicly available scientific literature did not yield specific studies detailing the use of this compound in the histopathological and morphometric analysis of cardiac fibrosis or vascular remodeling. While these analytical techniques are crucial in cardiovascular research to visualize and quantify tissue structure and cellular changes, there is no specific data at this time to report on their application to this compound.

Gene and Protein Expression Analysis (e.g., Western Blot, Northern Blot, ELISA, Immunohistochemistry)

There is a notable lack of specific data from preclinical studies on this compound that utilize common gene and protein expression analysis techniques. Methodologies such as Western Blot for protein quantification, Northern Blot for RNA detection, ELISA for measuring concentrations of soluble proteins, and Immunohistochemistry for localizing proteins within tissues have not been detailed in the available literature in the context of this specific compound. Therefore, no findings on the impact of this compound on gene and protein expression can be reported.

Functional Assessments (e.g., hemodynamic parameters, neurological indices)

Information regarding the functional assessment of this compound in preclinical models is not available in the current body of scientific literature. Consequently, there are no detailed research findings to report on the effects of this compound on hemodynamic parameters, such as blood pressure and heart rate, or on neurological indices.

Advanced Research Directions and Challenges for Cgs 26303 Research

Further Elucidation of Mechanism-Dependent Responses

A deeper understanding of the nuanced cellular and systemic responses to dual ECE/NEP inhibition is crucial for optimizing therapeutic strategies and predicting long-term outcomes. Key areas of investigation include the consequences of sustained enzyme inhibition and the complexities of simultaneous pathway modulation.

Understanding Long-Term Effects of ECE-1 Upregulation on Efficacy

A significant challenge in the long-term application of CGS 26303 is the potential for a compensatory upregulation of its target enzyme, ECE-1. In vitro studies have demonstrated that treatment of endothelial cells with this compound can lead to an increase in ECE-1 expression. nih.gov This effect is thought to be mediated by the accumulation of big endothelin-1 (B181129) (big ET-1), the substrate for ECE-1. The increased substrate levels may trigger a feedback mechanism that enhances the transcription and translation of the ECE-1 gene.

The clinical relevance of this phenomenon lies in the potential for a diminished therapeutic response over time. nih.gov A sustained increase in ECE-1 levels could, in theory, overcome the inhibitory effects of a given concentration of this compound, leading to a gradual loss of efficacy. This raises critical questions for future research:

In Vivo Confirmation: Does long-term in vivo administration of this compound consistently lead to ECE-1 upregulation in relevant tissues?

Functional Consequences: If upregulation occurs, does it translate to a measurable attenuation of the pharmacological effects of this compound, such as reduced endothelin-1 production or blunted hemodynamic responses?

Predictive Biomarkers: Can biomarkers be identified to predict which individuals are more likely to experience this compensatory upregulation?

Answering these questions is paramount for determining the long-term viability of this compound and other ECE inhibitors in chronic disease management.

Nuances of Dual Inhibition in Complex Pathophysiological Contexts

The simultaneous inhibition of ECE and NEP by this compound offers the theoretical advantage of both decreasing the production of the potent vasoconstrictor and pro-fibrotic agent, endothelin-1 (ET-1), while increasing the levels of vasodilatory and anti-fibrotic natriuretic peptides. This dual action has shown promise in preclinical models of complex diseases like heart failure.

In a rat model of the transition from left ventricular hypertrophy to congestive heart failure, chronic treatment with this compound demonstrated effects comparable or superior to an angiotensin-converting enzyme (ACE) inhibitor and superior to a selective NEP inhibitor. ahajournals.orgnih.gov Specifically, this compound was uniquely effective at reducing elevated plasma ET-1 levels to normal. ahajournals.orgnih.gov Furthermore, the compound ameliorated left ventricular perivascular fibrosis and reduced the expression of collagen types I and III. ahajournals.orgnih.gov These findings highlight the potential of dual ECE/NEP inhibition to favorably modulate the complex interplay of neurohormonal systems that drive cardiac remodeling and failure.

However, the net effect of dual inhibition can be difficult to predict and may vary depending on the specific pathophysiological context. The balance between the beneficial effects of natriuretic peptide potentiation and the consequences of altering the endothelin system requires careful consideration. Future research should focus on dissecting the relative contributions of ECE and NEP inhibition in various disease models to better understand the context-dependent nuances of this therapeutic approach.

Exploration of Novel Therapeutic Research Avenues (Mechanistic Focus)

The established roles of ECE and NEP in regulating vascular tone and fibrosis have positioned this compound as a compound of interest primarily in cardiovascular and pulmonary medicine. However, the widespread distribution of these enzymes suggests that their inhibition could have therapeutic implications in a broader range of pathologies.

Investigation Beyond Established Cardiovascular and Pulmonary Systems

Emerging evidence points to the potential utility of modulating the endothelin and natriuretic peptide systems in a variety of other organ systems and disease states.

Neuroprotection: this compound has demonstrated neuroprotective effects in preclinical models of ischemic-reperfusion injury in the spinal cord. nih.gov Its administration was associated with preserved locomotor function and an upregulation of the antioxidant enzyme heme-oxygenase-1. nih.gov Furthermore, given that NEP is a key enzyme in the degradation of amyloid-beta peptides in the brain, there is a strong rationale for investigating the potential of dual ECE/NEP inhibitors in the context of Alzheimer's disease and other neurodegenerative disorders. researchgate.netfrontiersin.org

Chronic Kidney Disease: The endothelin system is implicated in the pathophysiology of chronic kidney disease (CKD), contributing to vasoconstriction, inflammation, and fibrosis. nih.govnih.gov While selective NEP inhibition has been explored in CKD, the added benefit of simultaneous ECE inhibition with a compound like this compound warrants further investigation. nih.govnih.gov Preclinical studies with other vasopeptidase inhibitors have shown promise in reducing proteinuria and glomerulosclerosis, suggesting a potential role for this class of drugs in preserving renal function. nih.govnih.gov

Oncology: The endothelin axis, including ET-1 and its receptors, is overexpressed in several types of cancer, such as breast cancer, and is associated with tumor growth, invasion, and angiogenesis. nih.gov Conversely, NEP expression has been correlated with improved disease-free survival in breast cancer patients. nih.gov This suggests that a dual ECE/NEP inhibitor like this compound could have a multifaceted anti-cancer effect by both reducing the production of pro-tumorigenic ET-1 and potentiating the effects of anti-proliferative peptides.

Interplay with Other Profibrotic or Proliferative Mediators and Pathways